molecular formula C16H25NO6 B2601917 Dde-o2oc-oh CAS No. 1263045-93-7

Dde-o2oc-oh

Cat. No.: B2601917
CAS No.: 1263045-93-7
M. Wt: 327.377
InChI Key: IJFYMTBNOYPXHZ-UHFFFAOYSA-N
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Description

Dde-o2oc-oh, also known as 1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl ester, is a chemical compound used primarily in peptide synthesis. It is a derivative of the Dde protecting group, which is widely used in solid-phase peptide synthesis (SPPS) to protect amino groups during the synthesis process. This compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in the field of peptide chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dde-o2oc-oh typically involves the reaction of 4,4-dimethyl-2,6-dioxocyclohexanone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The compound is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Dde-o2oc-oh undergoes several types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

    Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at room temperature.

    Substitution: Common nucleophiles include amines and alcohols, and the reactions are usually carried out in organic solvents such as dichloromethane or tetrahydrofuran.

    Oxidation and Reduction: These reactions require specific oxidizing or reducing agents, such as potassium permanganate for oxidation or lithium aluminum hydride for reduction.

Major Products Formed

    Hydrolysis: Produces the corresponding carboxylic acid and ethanol.

    Substitution: Yields various substituted products depending on the nucleophile used.

    Oxidation and Reduction: Produces oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Dde-o2oc-oh has several applications in scientific research, including:

    Peptide Synthesis: Used as a protecting group for amino acids in SPPS, allowing for the selective deprotection of amino groups without affecting other functional groups.

    Medicinal Chemistry: Employed in the synthesis of peptide-based drugs and therapeutic agents.

    Bioconjugation: Used in the modification of biomolecules for various applications, including drug delivery and diagnostics.

    Material Science: Utilized in the synthesis of peptide-based materials with unique properties for use in nanotechnology and biotechnology.

Mechanism of Action

The mechanism of action of Dde-o2oc-oh involves the protection of amino groups during peptide synthesis. The compound forms a stable carbamate linkage with the amino group, preventing unwanted reactions during the synthesis process. The protecting group can be removed under mild acidic conditions, typically using a solution of trifluoroacetic acid in dichloromethane, to yield the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    Fmoc (9-Fluorenylmethyloxycarbonyl): Another widely used protecting group in peptide synthesis, known for its stability and ease of removal under basic conditions.

    Boc (tert-Butyloxycarbonyl): A protecting group used for amino acids, which can be removed under acidic conditions.

    Cbz (Carbobenzoxy): Used for protecting amino groups, removable by catalytic hydrogenation.

Uniqueness

Dde-o2oc-oh is unique in its ability to be removed under mild acidic conditions, which is advantageous in cases where other protecting groups may not be suitable. Its stability during the synthesis process and ease of removal make it a preferred choice for specific applications in peptide chemistry.

Properties

IUPAC Name

2-[2-[2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO6/c1-11(15-12(18)8-16(2,3)9-13(15)19)17-4-5-22-6-7-23-10-14(20)21/h18H,4-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHICFPPUJJDEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCOCCOCC(=O)O)C1=C(CC(CC1=O)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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